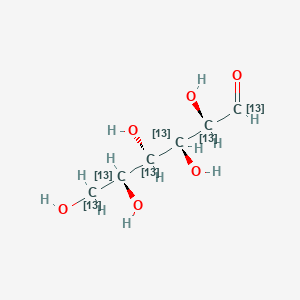
D-Mannose-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-13C6 is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide. The compound is labeled with carbon-13 at all six carbon positions, making it useful in various scientific research applications. D-Mannose is an epimer of glucose and plays a significant role in human metabolism, particularly in the glycosylation of specific proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C6 typically involves the incorporation of carbon-13 into the glucose molecule, followed by its conversion to mannose. One common method is the enzymatic isomerization of D-Glucose-13C6 to this compound using glucose isomerase. The reaction conditions usually involve mild temperatures and neutral pH to maintain enzyme activity .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to incorporate carbon-13 into their metabolic pathways, producing this compound as a byproduct. The fermentation broth is then purified to isolate the labeled mannose .
Analyse Des Réactions Chimiques
Types of Reactions
D-Mannose-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to D-Mannonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of this compound with sodium borohydride yields D-Mannitol-13C6.
Substitution: Substitution reactions can occur at the hydroxyl groups, forming derivatives like acetylated mannose.
Common Reagents and Conditions
Oxidation: Nitric acid, mild temperatures.
Reduction: Sodium borohydride, room temperature.
Substitution: Acetic anhydride, pyridine, room temperature.
Major Products
Oxidation: D-Mannonic acid-13C6.
Reduction: D-Mannitol-13C6.
Substitution: Acetylated this compound.
Applications De Recherche Scientifique
D-Mannose-13C6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of mannose in biochemical pathways.
Biology: Helps in studying glycosylation processes and the role of mannose in cell signaling and protein folding.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urothelium.
Industry: Used in the production of labeled biomolecules for research and diagnostic purposes
Mécanisme D'action
D-Mannose-13C6 exerts its effects primarily through its role in glycosylation. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium by competing with bacterial receptors for binding sites. This mechanism is particularly useful in preventing urinary tract infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose-13C6: Another stable isotope-labeled sugar, used in similar metabolic studies.
D-Mannitol-13C6: A reduced form of D-Mannose-13C6, used in studies of sugar alcohol metabolism.
D-Galactose-13C6: Used in glycosylation studies similar to this compound
Uniqueness
This compound is unique due to its specific role in glycosylation and its ability to inhibit bacterial adhesion, making it particularly valuable in medical research for urinary tract infections. Its stable isotope labeling also allows for precise tracking in metabolic studies, providing insights into carbohydrate metabolism and protein glycosylation .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
186.11 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
GZCGUPFRVQAUEE-CRWJSTOYSA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)






![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)





